
(2S)-2,7-diaminoheptanoic acid;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2,7-diaminoheptanoic acid;dihydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of heptanoic acid, characterized by the presence of two amino groups at the 2nd and 7th positions, and it forms a dihydrochloride salt. This compound is known for its applications in biochemical research and pharmaceutical development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,7-diaminoheptanoic acid;dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with heptanoic acid.
Amination: The introduction of amino groups at the 2nd and 7th positions is achieved through a series of amination reactions. This can involve the use of reagents such as ammonia or amines under controlled conditions.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base into its dihydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
(2S)-2,7-diaminoheptanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce N-alkylated or N-acylated derivatives.
科学研究应用
(2S)-2,7-diaminoheptanoic acid;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is utilized in studies involving enzyme-substrate interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of (2S)-2,7-diaminoheptanoic acid;dihydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
相似化合物的比较
Similar Compounds
- (2S,4S)-2,4-diaminopentanedioic acid;dihydrochloride
- DL-2,4-diaminobutyric acid;dihydrochloride
- L-2,4-diaminobutyric acid;dihydrochloride
Uniqueness
(2S)-2,7-diaminoheptanoic acid;dihydrochloride is unique due to its specific structure, which allows for distinct interactions with biological molecules. Its longer carbon chain compared to similar compounds provides different spatial configurations, leading to unique biochemical properties and applications.
属性
分子式 |
C7H18Cl2N2O2 |
|---|---|
分子量 |
233.13 g/mol |
IUPAC 名称 |
(2S)-2,7-diaminoheptanoic acid;dihydrochloride |
InChI |
InChI=1S/C7H16N2O2.2ClH/c8-5-3-1-2-4-6(9)7(10)11;;/h6H,1-5,8-9H2,(H,10,11);2*1H/t6-;;/m0../s1 |
InChI 键 |
DZTTYYXCJJCKTJ-ILKKLZGPSA-N |
手性 SMILES |
C(CC[C@@H](C(=O)O)N)CCN.Cl.Cl |
规范 SMILES |
C(CCC(C(=O)O)N)CCN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


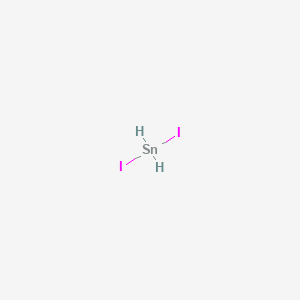
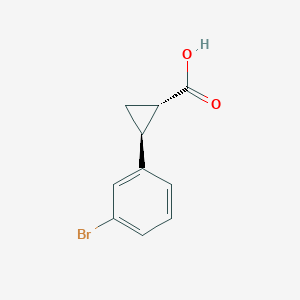
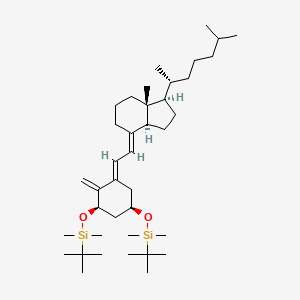
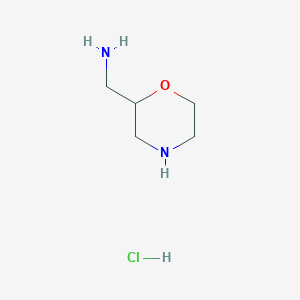

![Ethyl 7-(Morpholin-2-Yl)Pyrazolo[1,5-A]Pyrimidine-3-Carboxylate](/img/structure/B14028197.png)

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid](/img/structure/B14028203.png)
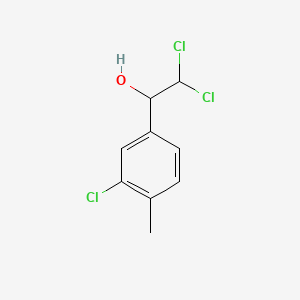
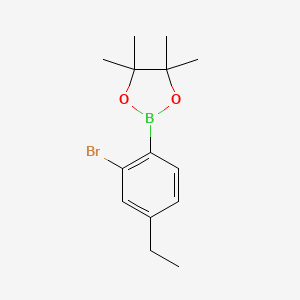

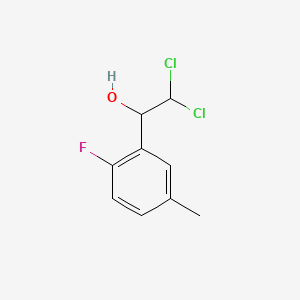
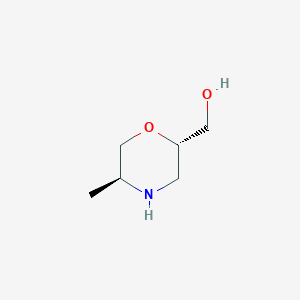
![(4AS,9AR)-Benzyl octahydro-[1,4]thiazino[2,3-D]azepine-7(8H)-carboxylate 1,1-dioxide hcl](/img/structure/B14028242.png)
